molecular formula C28H40F6Hg2O6 B142977 Chloride ionophore II CAS No. 145889-57-2

Chloride ionophore II

Cat. No.: B142977
CAS No.: 145889-57-2
M. Wt: 987.8 g/mol
InChI Key: UMYVIFNPTFWRLT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloride ionophore II involves the reaction of 4,5-dimethyl-3,6-dioctyloxy-o-phenylene with mercury trifluoroacetate. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Chloride ionophore II functions by selectively binding to chloride ions and facilitating their transport across hydrophobic membranes. The ionophore has a hydrophilic center that interacts with the chloride ion and a hydrophobic portion that interacts with the membrane. This dual interaction allows the chloride ion to pass through the membrane, which can then be detected by ion-selective electrodes .

Properties

IUPAC Name

[3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2.2C2HF3O2.2Hg/c1-5-7-9-11-13-15-19-25-23-17-18-24(22(4)21(23)3)26-20-16-14-12-10-8-6-2;2*3-2(4,5)1(6)7;;/h5-16,19-20H2,1-4H3;2*(H,6,7);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVIFNPTFWRLT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg]OC(=O)C(F)(F)F)[Hg]OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40F6Hg2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586824
Record name [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145889-57-2
Record name [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloride ionophore II
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloride ionophore II
Reactant of Route 2
Chloride ionophore II
Reactant of Route 3
Chloride ionophore II
Reactant of Route 4
Reactant of Route 4
Chloride ionophore II
Reactant of Route 5
Chloride ionophore II
Reactant of Route 6
Reactant of Route 6
Chloride ionophore II

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